N-pent-4-enylaniline
Overview
Description
N-pent-4-enylaniline: is an organic compound with the molecular formula C₁₁H₁₅N . It is characterized by the presence of an aniline group attached to a pent-4-enyl chain. This compound is of interest due to its unique structure, which combines the reactivity of aniline with the unsaturated nature of the pent-4-enyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of an aryl halide with a pent-4-enylamine.
Reductive Amination: Another method involves the reductive amination of 4-pentenal with aniline in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of N-pent-4-enylaniline often involves the catalytic hydrogenation of 4-pentenyl nitrobenzene, followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used for hydrogenation reactions.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: N-pentyl aniline.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
N-pent-4-enylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-pent-4-enylaniline exerts its effects involves its interaction with various molecular targets:
Comparison with Similar Compounds
N-pentyl aniline: Similar structure but lacks the double bond in the pentyl chain.
N-phenyl-4-pentenylamine: Similar structure with variations in the position of the double bond.
Properties
IUPAC Name |
N-pent-4-enylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-3-7-10-12-11-8-5-4-6-9-11/h2,4-6,8-9,12H,1,3,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAAMOHAEJCLOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCNC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460799 | |
Record name | N-pent-4-enylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42331-17-9 | |
Record name | N-4-Penten-1-ylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42331-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-pent-4-enylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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